
Ethyl 2,6-dichloro-3-isopropoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,6-dichloro-3-isopropoxybenzoate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions, and an isopropoxy group at the 3 position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dichloro-3-isopropoxybenzoate typically involves the esterification of 2,6-dichloro-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Ethyl 2,6-dichloro-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2,6-dichloro-3-isopropoxybenzoic acid.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
科学的研究の応用
Ethyl 2,6-dichloro-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2,6-dichloro-3-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl 2,6-dichlorobenzoate: Lacks the isopropoxy group, leading to different reactivity and applications.
Ethyl 3-isopropoxybenzoate: Lacks the chlorine atoms, resulting in different chemical properties.
2,6-Dichloro-3-isopropoxybenzoic acid: The carboxylic acid form of the compound, with different solubility and reactivity.
Uniqueness
Ethyl 2,6-dichloro-3-isopropoxybenzoate is unique due to the combination of chlorine atoms and an isopropoxy group on the benzoate structure. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and distinct biological activities .
特性
分子式 |
C12H14Cl2O3 |
|---|---|
分子量 |
277.14 g/mol |
IUPAC名 |
ethyl 2,6-dichloro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-12(15)10-8(13)5-6-9(11(10)14)17-7(2)3/h5-7H,4H2,1-3H3 |
InChIキー |
RNEVPSBITZSZJC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)OC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



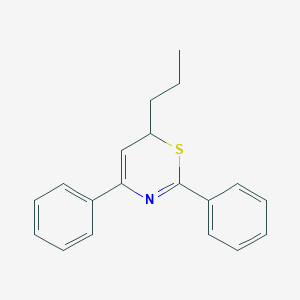
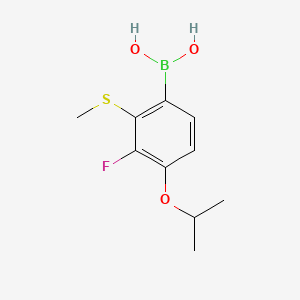


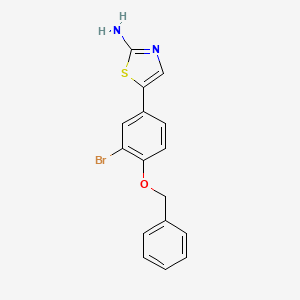
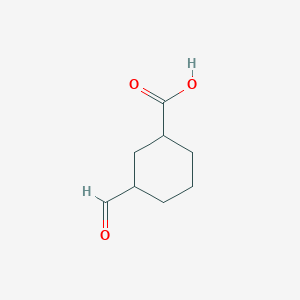
![Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14020160.png)

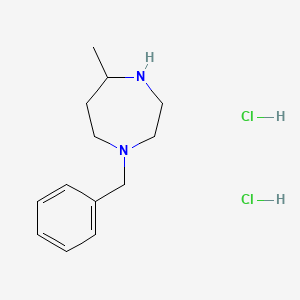
![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)
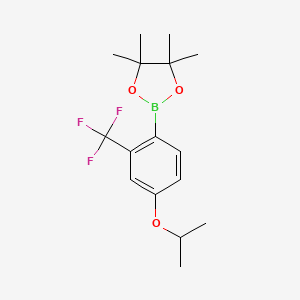
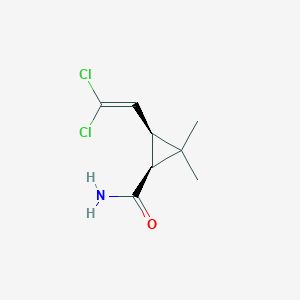
![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
